molecular formula C42H66N6O15S B1193325 Biotin-PEG4-PC-PEG4-alkyne

Biotin-PEG4-PC-PEG4-alkyne

Cat. No. B1193325
M. Wt: 927.08
InChI Key: OMTHNWBCRDLESW-UFVNHSNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC-Biotin-PEG4-PEG4-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. Captured biomolecules can be efficiently photoreleased using near-UV, low intensity lamp (e.g. 365 nm lamp at 1-5 mW/cm2). PEG Linkers may be useful in the development of antibody drug conjugates.

Scientific Research Applications

Amphiphilic Copolymer Bioconjugates with Biotin

In a study by Jin et al. (2011), amphiphilic triblock copolymers with biotin groups at the junction points were synthesized. These copolymers can self-assemble into micelles in aqueous solutions. The biotin moieties distribute at the interface of the micelles, and upon the addition of avidin, the micelles aggregate, indicating potential applications in targeted drug delivery and diagnostic assays (Jin, Wu, Sun, Liu, & Zhao, 2011).

Encapsulation and Enzyme Cascade Reactions

Mancini et al. (2016) employed electron beam lithography to create protein-immobilized hydrogels encapsulating hydrogels with orthogonal reactivity. This involved using biotin-PEG and alkyne-PEG, facilitating enzyme cascade reactions. This method demonstrates significant potential for bioengineering and the study of enzyme interactions (Mancini, Paluck, Bat, & Maynard, 2016).

Organic Electrochemical Transistors

Fenoy et al. (2022) discussed the development of "clickable" organic electrochemical transistors (OECTs) where alkyne-bearing molecules such as PEG4-biotin are clicked onto the surface. This demonstrates the transistor's applicability in biosensors and organic bioelectronics (Fenoy, Hasler, Quartinello, Marmisollé, Lorenz, Azzaroni, Bäuerle, & Knoll, 2022).

Radiolabeling and Imaging with PET

Sirianni et al. (2014) designed a biotinylated radioligand for detecting avidin-modified polymer nanoparticles in tissue using positron emission tomography (PET). This radioligand, using a biotin-PEG4 derivative, provided insights into nanoparticle fate in the brain, signifying its importance in biomedical imaging and neuroscience research (Sirianni, Zheng, Patel, Shafbauer, Zhou, Saltzman, Carson, & Huang, 2014).

Enzyme Immobilization and Activity

Rosenthal et al. (2018) investigated the immobilization of enzymes on PNIPAAm brushes modified with biotin-PEG linkers. The study indicated that the biotin linker length influences the enzyme amount and its catalytic activity, which is crucial for developing surfaces with specific bioactivity in biotechnological applications (Rosenthal, Rauch, Eichhorn, Stamm, & Uhlmann, 2018).

properties

Product Name

Biotin-PEG4-PC-PEG4-alkyne

Molecular Formula

C42H66N6O15S

Molecular Weight

927.08

IUPAC Name

1-[5-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]methyl]-2-nitrophenyl]ethyl N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C42H66N6O15S/c1-3-13-55-17-21-59-25-27-62-24-20-58-16-12-44-42(52)63-32(2)34-29-33(8-9-36(34)48(53)54)30-45-39(50)10-14-56-18-22-60-26-28-61-23-19-57-15-11-43-38(49)7-5-4-6-37-40-35(31-64-37)46-41(51)47-40/h1,8-9,29,32,35,37,40H,4-7,10-28,30-31H2,2H3,(H,43,49)(H,44,52)(H,45,50)(H2,46,47,51)/t32?,35-,37-,40-/m0/s1

InChI Key

OMTHNWBCRDLESW-UFVNHSNHSA-N

SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])OC(=O)NCCOCCOCCOCCOCC#C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PC-Biotin-PEG4-PEG4-alkyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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